4-Methylpentan-2-amine hydrochloride
Overview
Description
4-Methylpentan-2-amine hydrochloride is an organic compound with the molecular formula C6H15N·HCl. It is a derivative of pentanamine and is commonly used in various chemical and industrial applications. This compound is known for its stimulant properties and has been studied for its potential use in dietary supplements and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpentan-2-amine hydrochloride can be synthesized through several methods. One common method involves the reductive amination of 4-methylpentan-2-one with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The hydrochloride salt is then crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methylpentan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides like methyl iodide (CH3I) and ethyl bromide (C2H5Br) are commonly used in substitution reactions.
Major Products Formed
Oxidation: 4-Methylpentan-2-one or 4-methylpentanal.
Reduction: 4-Methylpentan-2-amine.
Substitution: N-alkylated derivatives of 4-methylpentan-2-amine.
Scientific Research Applications
4-Methylpentan-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its stimulant properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of stimulant medications.
Industry: Utilized in the production of various industrial chemicals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 4-methylpentan-2-amine hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, energy, and focus. The compound’s molecular targets include monoamine transporters and receptors involved in neurotransmitter release and reuptake .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbutylamine: Structurally similar with a butyl group instead of a pentyl group.
Methylhexanamine: Another stimulant with a similar structure but different functional groups.
2-Amino-4-methylpentane: A positional isomer with the amino group at a different position
Uniqueness
4-Methylpentan-2-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct stimulant properties. Its hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
4-methylpentan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)4-6(3)7;/h5-6H,4,7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOGOCSHKIAAIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596137 | |
Record name | 4-Methylpentan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71776-70-0 | |
Record name | 4-Methylpentan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethylbutylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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